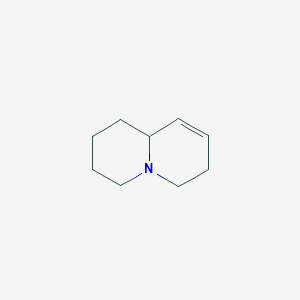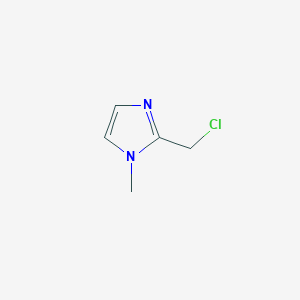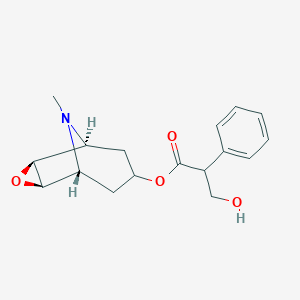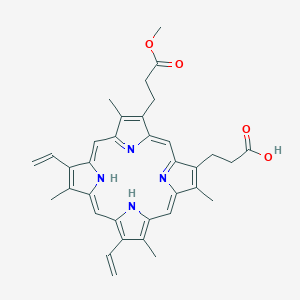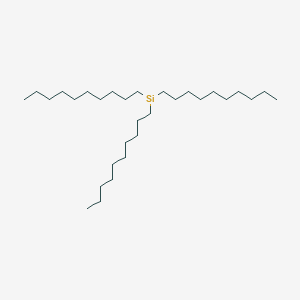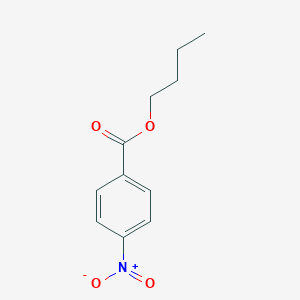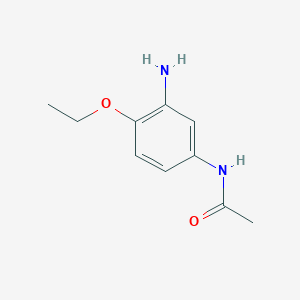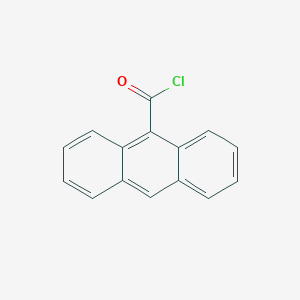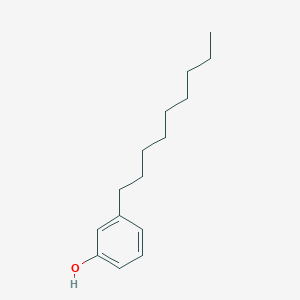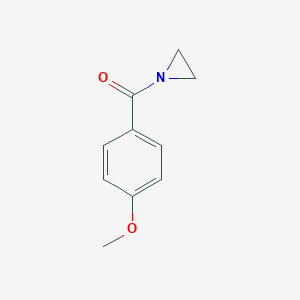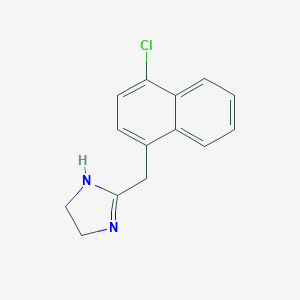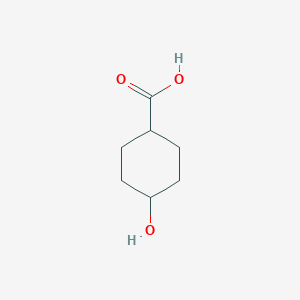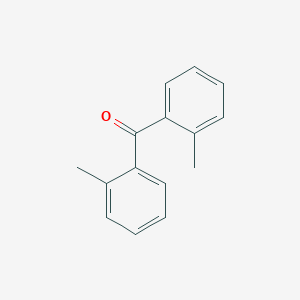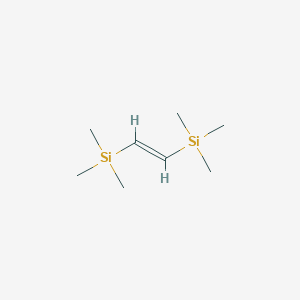
trans-1,2-Bis(trimethylsilyl)ethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Bis(trimethylsilyl)ethylene, also known as TMS-ethene, is a chemical compound that has been extensively studied for its potential applications in organic synthesis and materials science. This compound is a colorless liquid that is highly reactive and can be used for a variety of purposes. In
Mécanisme D'action
Trans-1,2-Bis(trimethylsilyl)ethylene is a highly reactive compound that can undergo a variety of chemical reactions. One of the most significant reactions of trans-1,2-Bis(trimethylsilyl)ethylene is its ability to undergo addition reactions with a variety of nucleophiles. This reaction is typically catalyzed by a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting adducts can be used as intermediates for the synthesis of a variety of organic compounds.
Effets Biochimiques Et Physiologiques
Trans-1,2-Bis(trimethylsilyl)ethylene has not been extensively studied for its biochemical and physiological effects. However, it is known that trans-1,2-Bis(trimethylsilyl)ethylene can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity could potentially lead to unwanted side effects if trans-1,2-Bis(trimethylsilyl)ethylene is used in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-1,2-Bis(trimethylsilyl)ethylene has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a variety of organic compounds. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene is relatively easy to handle and store. However, trans-1,2-Bis(trimethylsilyl)ethylene is also highly reactive and can be difficult to control in some reactions. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene can be expensive to synthesize, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on trans-1,2-Bis(trimethylsilyl)ethylene. One potential direction is the development of new synthetic methods for trans-1,2-Bis(trimethylsilyl)ethylene and its derivatives. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene could be used as a monomer for the synthesis of new types of polymers with unique properties. Finally, trans-1,2-Bis(trimethylsilyl)ethylene could be studied for its potential applications in materials science, such as in the development of new types of electronic materials.
Méthodes De Synthèse
Trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized by the reaction of trimethylsilyl chloride with acetylene in the presence of a palladium catalyst. This reaction results in the formation of trans-1,2-Bis(trimethylsilyl)ethylene and hydrogen chloride gas. The reaction is exothermic and requires careful control of the reaction conditions to prevent the formation of unwanted byproducts.
Applications De Recherche Scientifique
Trans-1,2-Bis(trimethylsilyl)ethylene has been used in a variety of scientific research applications. One of the most significant applications of trans-1,2-Bis(trimethylsilyl)ethylene is in organic synthesis. trans-1,2-Bis(trimethylsilyl)ethylene can be used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene has been used as a monomer for the synthesis of novel polymers with unique properties.
Propriétés
IUPAC Name |
trimethyl-[(E)-2-trimethylsilylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXUPKDZBCKPF-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(trimethylsilyl)ethylene | |
CAS RN |
18178-59-1 |
Source


|
| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


